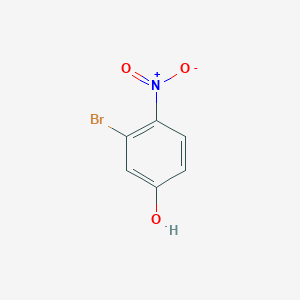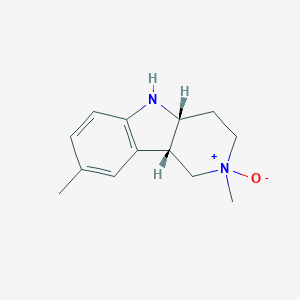
Stobadine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stobadine N-oxide is a synthetic compound that has gained attention in the scientific community due to its potential application in various research fields. It is a derivative of stobadine, a natural antioxidant found in certain plants. Stobadine N-oxide has been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for research in the fields of neurology, pharmacology, and biochemistry.
Mecanismo De Acción
Stobadine N-oxide exerts its neuroprotective and antioxidant effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also has the ability to chelate metal ions, which can contribute to oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Stobadine N-oxide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce lipid peroxidation and increase the levels of glutathione, an important antioxidant molecule. It also has the ability to improve mitochondrial function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stobadine N-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated by cells and animals. However, its effectiveness may vary depending on the experimental conditions, and further research is needed to fully understand its potential limitations.
Direcciones Futuras
There are several future directions for research on stobadine N-oxide. One area of interest is its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential application in the field of cardiovascular disease, where it may have protective effects against ischemia-reperfusion injury. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness for use in laboratory experiments.
Conclusion:
Stobadine N-oxide is a promising compound for scientific research due to its antioxidant and neuroprotective properties. It has potential applications in various research fields and has been shown to have low toxicity and high stability. Further research is needed to fully understand its potential uses and limitations, but it holds promise as a valuable tool for scientific investigation.
Métodos De Síntesis
Stobadine N-oxide is synthesized by the reaction of stobadine with hydrogen peroxide in the presence of a catalyst. The yield of the reaction is high, and the compound can be easily purified through recrystallization.
Aplicaciones Científicas De Investigación
Stobadine N-oxide has been extensively studied for its potential application in various research fields. In neurology, it has been shown to protect neurons against oxidative stress and prevent cell death. In pharmacology, it has been investigated for its potential use as a drug for the treatment of neurodegenerative and cardiovascular diseases. In biochemistry, it has been studied for its antioxidant properties and its ability to scavenge free radicals.
Propiedades
Número CAS |
108331-06-2 |
|---|---|
Nombre del producto |
Stobadine N-oxide |
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(4aR,9bS)-2,8-dimethyl-2-oxido-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indol-2-ium |
InChI |
InChI=1S/C13H18N2O/c1-9-3-4-12-10(7-9)11-8-15(2,16)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-,15?/m1/s1 |
Clave InChI |
CILOIHNRAMPSBZ-HNVBAWDGSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2C[N+](CC3)(C)[O-] |
SMILES |
CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-] |
SMILES canónico |
CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-] |
Sinónimos |
stobadine N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



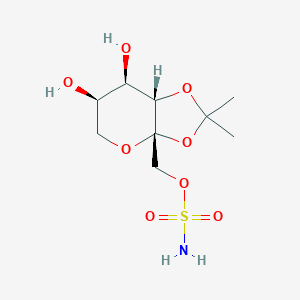
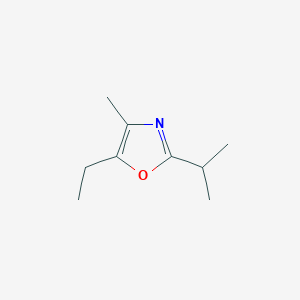
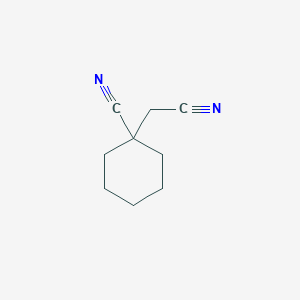
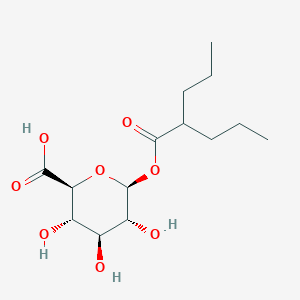
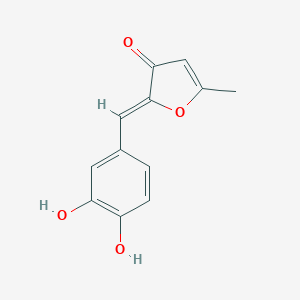
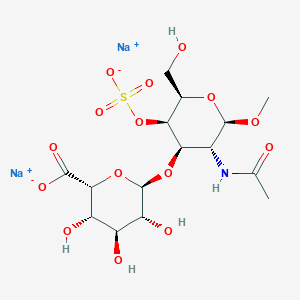
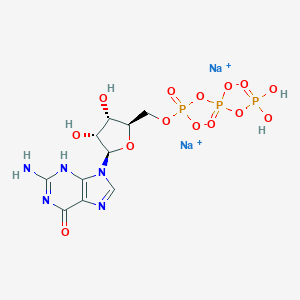
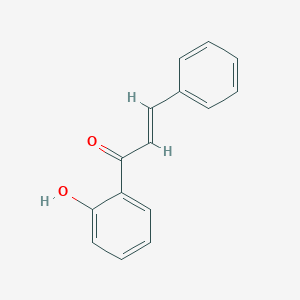
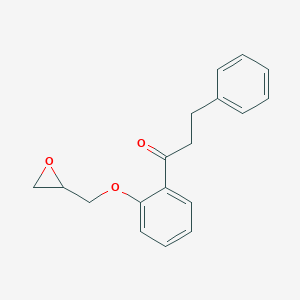
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
